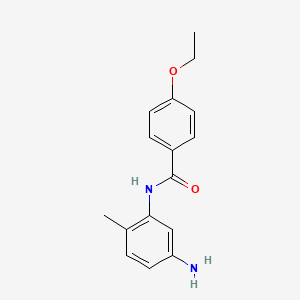

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

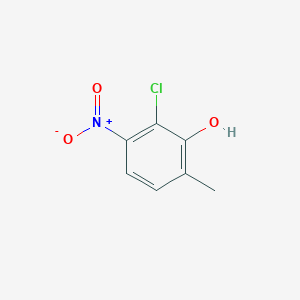

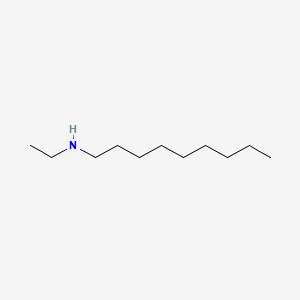

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Gastroprokinetic Activity

Research on derivatives of 4-amino-5-chloro-2-ethoxybenzamides, including compounds related to N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, has shown potent gastroprokinetic activity. These compounds, bearing six- and seven-membered heteroalicycles, exhibited significant effects on gastric emptying, suggesting their potential application in treating gastrointestinal motility disorders (Morie et al., 1995).

Antimicrobial Activities

Some derivatives of this compound, specifically triazole derivatives, have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This indicates a potential application of these compounds in the development of new antimicrobial agents (Bektaş et al., 2007).

Polyimide Synthesis

Research involving similar chemical structures has been applied in the synthesis of novel aromatic polyimides. These materials, derived from amino-substituted benzamides, exhibit properties such as solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (Butt et al., 2005).

Radiopharmaceutical Applications

Derivatives of this compound have been used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging studies. These studies are crucial for researching neurotransmission and can be applied in various neuroscientific and medical fields (Plenevaux et al., 2000).

Antioxidant Activity

Electrochemical studies on amino-substituted benzamide derivatives, related to this compound, suggest these compounds can act as antioxidants by scavenging free radicals. This potential antioxidant activity makes them interesting for further exploration in therapeutic applications (Jovanović et al., 2020).

Psycho- and Neurotropic Effects

Research into similar quinolin-4-one derivatives indicates potential psycho- and neurotropic effects, suggesting these compounds, including those related to this compound, could be useful in developing new psychoactive medications (Podolsky et al., 2017).

Mécanisme D'action

Target of Action

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a derivative of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine . This compound is known to be a selective inhibitor of protein kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

The compound interacts with its target, PKC, by binding to the active site of the enzyme. This binding inhibits the phosphorylation activity of PKC, leading to changes in the function of proteins that would otherwise be phosphorylated by PKC . The exact nature of these changes would depend on the specific proteins affected.

Biochemical Pathways

The inhibition of PKC affects multiple biochemical pathways. PKC is involved in several signal transduction cascades and plays a role in cellular responses such as cell cycle progression, apoptosis, and differentiation. By inhibiting PKC, this compound can potentially influence all these processes .

Pharmacokinetics

The compound is predicted to have a boiling point of 5373±600 °C and a density of 1266±006 g/cm3 . It is slightly soluble in DMSO and methanol . These properties may impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would be wide-ranging, given the numerous roles of PKC in cellular processes. For instance, it could potentially affect cell growth and proliferation, cell survival, and cell differentiation . The exact effects would depend on the specific cellular context.

Propriétés

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-14-8-5-12(6-9-14)16(19)18-15-10-13(17)7-4-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRJGDWAPWWNHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)

![5-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1320789.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)